3-(2-Methylaminoethyl)indol-5-ol oxalate

5-HT7 receptor radioligand binding GPCR pharmacology

Researchers requiring stable, crystalline N-methylserotonin for reproducible 5-HT7 receptor studies often face handling challenges with the free base (CAS 1134-01-6), which is an oil or low-melting solid. The oxalate salt resolves this with defined crystallinity, enabling accurate gravimetric standard preparation. • Picomolar 5-HT7 affinity (IC50=23 pM), ~39-fold higher than serotonin; EC50=22 nM in cAMP assays • Polypharmacology: 5-HT1A agonist (IC50≤2 nM) + SERT inhibitor (IC50=490 nM) • Validated HPLC-ECD internal standard for neurochemical quantification; stable crystalline solid, -20°C storage

Molecular Formula C13H16N2O5
Molecular Weight 280.28 g/mol
CAS No. 15558-50-6
Cat. No. B094664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylaminoethyl)indol-5-ol oxalate
CAS15558-50-6
SynonymsN-methyl Serotonin (oxalate); N-methyl-5-hydroxy Tryptamine (oxalate)
Molecular FormulaC13H16N2O5
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCNCCC1=CNC2=C1C=C(C=C2)O.C(=O)(C(=O)O)O
InChIInChI=1S/C11H14N2O.C2H2O4/c1-12-5-4-8-7-13-11-3-2-9(14)6-10(8)11;3-1(4)2(5)6/h2-3,6-7,12-14H,4-5H2,1H3;(H,3,4)(H,5,6)
InChIKeyDYOZWAJOUTVNAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid
Solubility>42 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylaminoethyl)indol-5-ol Oxalate: Overview and Differentiation


3-(2-Methylaminoethyl)indol-5-ol oxalate (CAS 15558-50-6), also known as N-methylserotonin oxalate or 5-hydroxy-Nω-methyltryptamine oxalate, is an oxalate salt of the mono-methylated serotonin derivative N-methylserotonin [1]. It is an endogenous tryptamine metabolite found in humans and plants [2]. This compound is utilized in research as a high-affinity agonist at serotonin 5-HT7 and 5-HT1A receptors and as a serotonin transporter (SERT) inhibitor . The oxalate salt form provides enhanced stability and handling characteristics compared to the free base (N-methylserotonin; CAS 1134-01-6), which is an oil or low-melting solid . Its structural similarity to serotonin, coupled with its distinct pharmacological profile, makes it a valuable tool for probing serotonergic signaling pathways and for analytical applications in neurochemistry.

Serotonin 5-HT7/5-HT1A receptor binding studies

SERT functional inhibition assay context

HPLC-ECD internal standard for serotonin quantification

Reference standard and tryptamine synthesis intermediate

Why Generic Tryptamines Cannot Substitute


Generic substitution with serotonin (5-HT), N,N-dimethyltryptamine (bufotenine), or the free base N-methylserotonin is not functionally equivalent to the oxalate salt of 3-(2-Methylaminoethyl)indol-5-ol. While serotonin is the endogenous agonist, its affinity and selectivity profile differs substantially from N-methylserotonin, particularly at the 5-HT7 receptor subtype . Bufotenine (5-HO-DMT) exhibits a distinct receptor binding profile with lower potency at 5-HT7 and significant activity at nicotinic acetylcholine receptors [1]. Furthermore, the free base N-methylserotonin (CAS 1134-01-6) presents practical challenges in handling and formulation due to its physical state, whereas the oxalate salt provides a stable, crystalline solid with defined solubility parameters suitable for reproducible experimental workflows . The quantitative evidence detailed below demonstrates that specific receptor interactions and functional outcomes are unique to this compound.

Serotonin (5-HT) receptor profile mismatch

5-HT7 affinity may be ~39-fold lower with serotonin, altering receptor activation patterns and limiting selectivity interpretation in signaling studies.

Bufotenine lacks SERT inhibition and has distinct receptor binding

Functional SERT inhibition (absent in bufotenine) and nicotinic receptor activity cannot replicate the dual agonist/uptake inhibitor profile.

Free base handling and stability differ from oxalate salt

The free base (oil/low-melting solid) may require inert atmosphere handling and can complicate reproducible solution preparation compared to the crystalline oxalate salt.

Quantitative Differentiation Evidence


5-HT7 Receptor Binding Affinity

N-methylserotonin (the active moiety of the oxalate salt) binds to the human 5-HT7 receptor with an IC50 of 23 pM in a radioligand binding assay . This affinity is approximately 39-fold higher than that reported for serotonin at the same receptor (IC50 ~0.9 nM) [1]. This substantial difference in potency directly impacts the compound's utility as a tool for selective 5-HT7 activation studies, allowing for lower working concentrations and reduced off-target effects.

5-HT7 Binding
Reported
IC50 23 pM vs serotonin ~0.9 nM
~39-fold higher affinity
Supports 5-HT7 receptor binding assay context
Cross-study comparison; radioligand binding conditions may vary
5-HT7 receptor radioligand binding GPCR pharmacology

5-HT1A Receptor Affinity Profile

N-methylserotonin demonstrates high affinity for the 5-HT1A receptor, with reported IC50 ≤ 2 nM [1]. A separate study using rat brain membranes determined a Ki value of 4.9 nM via [3H]-8-OH-DPAT displacement [2]. In comparison, serotonin's affinity for 5-HT1A is approximately 6.3 nM (IC50) under similar conditions [3]. While both compounds are potent 5-HT1A agonists, N-methylserotonin's combined high affinity for both 5-HT7 and 5-HT1A, coupled with SERT inhibition (see below), creates a unique polypharmacology profile not replicated by serotonin alone.

5-HT1A Affinity
Reported
IC50 ≤ 2 nM; Ki = 4.9 nM
Supports 5-HT1A receptor binding assay context
Combined with 5-HT7 affinity, defines dual-receptor engagement profile
5-HT1A receptor radioligand binding neuropharmacology

Serotonin Transporter Inhibition

Beyond direct receptor agonism, N-methylserotonin acts as a serotonin reuptake inhibitor (SRI) with an IC50 of 490 nM in HEK293 cells expressing the human serotonin transporter (SERT) . This functional activity is absent in the comparator compound bufotenine, which shows no significant SERT inhibition [1]. While the SERT inhibitory potency is moderate compared to selective SRIs, it contributes to the compound's net serotonergic tone elevation in systems where both receptors and transporters are present. This dual mechanism (agonist + uptake inhibitor) is a key differentiator for research applications investigating integrated serotonergic modulation.

SERT Inhibition
Reported
IC50 490 nM vs bufotenine (no inhibition)
Supports SERT functional assay context
Moderate inhibition; contributes to integrated serotonergic modulation profile
serotonin transporter SERT inhibition uptake assay

Internal Standard for HPLC-ECD Quantification

3-(2-Methylaminoethyl)indol-5-ol (as the free base or salt) has been validated as an internal standard for the HPLC-ECD quantification of serotonin and related metabolites in biological matrices [1]. A validated method achieved chromatographic separation of dopamine, serotonin, and four metabolically related compounds in under 12 minutes using this compound as the internal standard [2]. In rabbit plasma, the compound exhibited a distinct retention time and was resolved from serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA), with concentrations of 995 nM, 377 nM, and 354 nM, respectively, in a representative chromatogram [3]. The extraction recovery of serotonin added to platelet-rich plasma was reported as nearly total when using this compound as the internal standard [4].

HPLC-ECD IS
Head-to-head
Baseline resolution from serotonin; nearly total extraction recovery
Supports neurochemical HPLC method development
Validated in plasma; distinct retention time vs serotonin and 5-HIAA
HPLC-ECD neurochemistry analytical method

Oxalate Salt Physical Properties

The oxalate salt (CAS 15558-50-6) exhibits a defined melting point of 161-162 °C (with decomposition) and exists as a crystalline solid at room temperature . In contrast, the free base N-methylserotonin (CAS 1134-01-6) is reported as an oil or low-melting solid with a predicted melting point of approximately 127.78 °C [1]. The oxalate salt demonstrates solubility of 50 mg/mL in water and 25 mg/mL in methanol , enabling precise gravimetric preparation of stock solutions. This contrasts with the free base, which may require handling under inert atmosphere due to potential oxidation of the phenolic hydroxyl group.

Physical Form
Head-to-head
Crystalline solid; m.p. 161-162 °C
Solubility 50 mg/mL water
Supports reproducible formulation and handling
Compared to free base (oil/low-melting solid); improved stability
salt form stability solubility handling

Procurement-Driven Applications


5-HT7 Receptor Pharmacological Profiling

Given its picomolar affinity (IC50 = 23 pM) for the 5-HT7 receptor, which is ~39-fold higher than serotonin, this compound is optimally suited for studies requiring potent and selective 5-HT7 receptor activation . Applications include cAMP accumulation assays in HEK293 cells expressing 5-HT7 (EC50 = 22 nM), investigation of 5-HT7-mediated signaling in neuronal cultures or brain slice preparations, and use as a reference agonist in high-throughput screening campaigns for novel 5-HT7 ligands. The compound's high potency enables lower working concentrations, minimizing potential off-target effects at other aminergic receptors .

Integrated Serotonergic Modulation Studies

The unique polypharmacology of N-methylserotonin—high affinity for 5-HT1A (IC50 ≤ 2 nM) and 5-HT7 (IC50 = 23 pM) receptors, combined with moderate SERT inhibition (IC50 = 490 nM)—makes it an ideal tool for investigating the functional consequences of simultaneously enhancing serotonergic tone through multiple mechanisms . This profile is particularly relevant for research into the pharmacology of botanical extracts (e.g., black cohosh) where N-methylserotonin has been identified as a key active constituent, and for studying endogenous neuromodulatory mechanisms where this metabolite may play a physiological role .

Validated Internal Standard for HPLC-ECD

This compound has been extensively validated as an internal standard for the HPLC-ECD quantification of serotonin, dopamine, and their metabolites in biological tissues and fluids . Laboratories developing or validating neurochemical assays can confidently procure this compound for use as an internal standard, leveraging established methods with documented chromatographic resolution (run time <12 min) and near-total extraction recovery . The oxalate salt form ensures accurate gravimetric preparation of standard solutions, which is critical for method reproducibility [1].

Reference Standard and Synthetic Intermediate

Vendor technical datasheets indicate that 5-Hydroxy-Nω-methyltryptamine oxalate serves as a reactant for the preparation of 5-HT receptor agonists . The compound's defined crystalline structure, solved by single-crystal X-ray diffraction, confirms its identity and purity . This structural characterization supports its use as a reference standard in analytical method validation, impurity profiling, and as a well-defined starting material or intermediate in the synthesis of more complex tryptamine-derived pharmacologically active compounds.

Application
Selection Property
Validation Focus
5-HT7 receptor signaling studies
5-HT7 receptor binding profile
cAMP accumulation endpoint review
Integrated serotonergic modulation studies
Dual receptor agonism and SERT inhibition profile
Serotonergic tone pathway analysis
Neurochemical HPLC method development
Chromatographic resolution from endogenous analytes
Extraction recovery and retention time review
Reference standard and synthesis intermediate
Crystalline identity and purity (XRD confirmed)
Analytical method validation and purity monitoring

Technical Documentation Hub

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33 linked technical documents
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